molecular formula C16H17NO5S B2796607 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1448046-64-7

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2796607
CAS No.: 1448046-64-7
M. Wt: 335.37
InChI Key: ISDATPFAHBVBPI-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one is a synthetic organic compound that features a chromenone core structure substituted with a piperidine ring and a methylsulfonyl group

Scientific Research Applications

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety data sheet for related compounds suggests that they may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle such compounds with appropriate protective measures and to avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chromenone core or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methanesulfonylpiperidine-1-carbonyl)-4H-chromen-4-one: shares structural similarities with other chromenone derivatives and piperidine-containing compounds.

    Chromenone derivatives: These compounds often exhibit diverse biological activities and are used in various medicinal applications.

    Piperidine-containing compounds: Piperidine is a common structural motif in many pharmaceuticals, contributing to their biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-(4-methylsulfonylpiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-23(20,21)11-6-8-17(9-7-11)16(19)15-10-13(18)12-4-2-3-5-14(12)22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDATPFAHBVBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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